1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
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Overview
Description
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridinone structure, followed by the introduction of the 3,4-dichlorobenzyl group and the phenylsulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridinone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)pyrrolidine hydrochloride: Shares the 3,4-dichlorobenzyl group but differs in the core structure.
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide: Contains a similar benzyl group but with different functional groups and core structure.
1-(3,4-dichlorobenzyl)-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzyl group with different substituents on the pyrazole ring.
Uniqueness
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-17(21)18(22)11-15)20(24)19(13)27(25,26)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKTKKWHUHRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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